molecular formula C13H10BrNO3 B022723 4-(Benzyloxy)-2-bromo-1-nitrobenzene CAS No. 165190-62-5

4-(Benzyloxy)-2-bromo-1-nitrobenzene

Cat. No. B022723
M. Wt: 308.13 g/mol
InChI Key: GMVGSGXEYKPCSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar bromo-nitrobenzene derivatives typically involves the bromination and nitration of benzene compounds, employing strategies like the Williamson ether synthesis for ether linkage formation. For instance, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene, a related compound, demonstrates the preparation from 4-nitrophenol and 1,2-dibromoethane via Williamson Reaction, showcasing the general approach for introducing bromo and nitro groups into the benzene ring (Zhai Guang-xin, 2006).

Molecular Structure Analysis

The structure of nitrobenzene derivatives often includes significant intermolecular interactions, such as hydrogen bonding and π-π interactions, which can influence their crystalline packing and physical properties. An example can be seen in the crystal structure analysis of compounds with nitro groups, where N⋯O interactions play a crucial role in determining the molecular arrangement within the crystals (E. Gagnon et al., 2007).

Chemical Reactions and Properties

The chemical behavior of bromo-nitrobenzene derivatives involves various reactions, including electrophilic substitutions and coupling reactions. The electrochemical reduction of 1-bromo-4-nitrobenzene, for example, highlights the reactivity of such compounds, demonstrating their utility in synthesizing arylzinc compounds, which are valuable intermediates in organic synthesis (S. Ernst et al., 2014).

Scientific Research Applications

  • Synthesis and Thermal Decomposition Studies : This compound is utilized in studying the synthesis and thermal decomposition of 1,3,4-dioxazoles (Nohira et al., 1967).

  • Preparation of Phenols and Benzofuran : It plays a role in the preparation of 2-substituted-6-nitrophenols and in the preparation of substituted benzofuran (Hardcastle et al., 1994).

  • Resorcinarene Synthesis : The synthesis of functionalized resorcinarenes, like 4-(Benzyloxy)-2-bromo-1-nitrobenzene, aids in researching their properties and conformations (Bourgeois & Stoeckli-Evans, 2005).

  • Pharmaceutical Application : It serves as an intermediate in the synthesis of dofetilide, a medication for treating arrhythmia (Zhai Guang-xin, 2006).

  • Nucleophilic Aromatic Substitution Research : Used in studies involving sodium borohydride as a reagent for nucleophilic aromatic substitution by hydrogen, leading to the production of nitrobenzene (Gold et al., 1980).

  • Organocatalytic Syntheses Studies : This compound is involved in the organocatalytic syntheses of benzoxazoles and benzothiazoles, providing an effective route for constructing functionalized 2-alkyl-/arylbenzoxazoles (Alla et al., 2014).

  • Electroreduction Research : It is used in studying the electroreduction characteristics of nitrobenzenes, focusing on aspects like peak potential and diffusion control steps (Chen Song, 2005).

  • Silicon Surface Engineering : 4-(Benzyloxy)-2-bromo-1-nitrobenzene is used in electrochemical grafting processes on silicon surfaces, which is crucial for chemically passivating interface gaps and enhancing electron affinity (Hunger et al., 2006).

Safety And Hazards

This involves detailing the safety precautions that need to be taken while handling the compound, its toxicity, and its environmental impact .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, potential applications, and areas that need further investigation .

properties

IUPAC Name

2-bromo-1-nitro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMVGSGXEYKPCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30648656
Record name 4-(Benzyloxy)-2-bromo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-2-bromo-1-nitrobenzene

CAS RN

165190-62-5
Record name 4-(Benzyloxy)-2-bromo-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30648656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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